molecular formula C12H15NO2S B14838083 2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide

2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide

Cat. No.: B14838083
M. Wt: 237.32 g/mol
InChI Key: MMGPPUCXOKBKNG-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a benzamide core structure. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide can be achieved through various synthetic routes. One common method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This approach utilizes lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the formation of the desired compound. The reaction conditions are typically mild, making this method efficient and selective.

Chemical Reactions Analysis

2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide has various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide can be compared with other similar compounds, such as:

    N,N-Dialkyl benzamides: These compounds share a similar benzamide core structure but differ in their substituents.

    Methylthio-substituted benzamides: These compounds have a methylthio group attached to the benzamide core, similar to this compound.

    Cyclopropoxy-substituted benzamides: These compounds feature a cyclopropoxy group attached to the benzamide core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

2-cyclopropyloxy-N-methyl-6-methylsulfanylbenzamide

InChI

InChI=1S/C12H15NO2S/c1-13-12(14)11-9(15-8-6-7-8)4-3-5-10(11)16-2/h3-5,8H,6-7H2,1-2H3,(H,13,14)

InChI Key

MMGPPUCXOKBKNG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1SC)OC2CC2

Origin of Product

United States

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